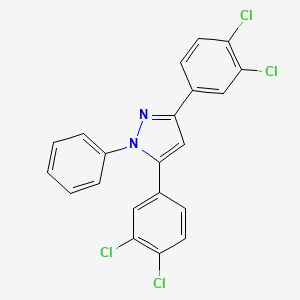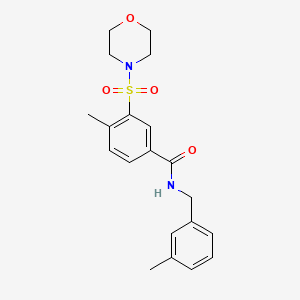
3,5-bis(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole
説明
3,5-bis(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole, also known as DPP, is a synthetic compound that belongs to the class of pyrazole derivatives. DPP has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.
科学的研究の応用
3,5-bis(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. In the field of agriculture, this compound has been shown to possess herbicidal properties and has been studied for its potential use as a herbicide. In material science, this compound has been studied for its potential use as a building block for the synthesis of organic semiconductors.
作用機序
The mechanism of action of 3,5-bis(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. This compound has also been shown to inhibit the activity of vascular endothelial growth factor (VEGF), a protein involved in angiogenesis, the formation of new blood vessels. These mechanisms of action may contribute to the anti-inflammatory and anti-tumor properties of this compound.
Biochemical and Physiological Effects:
This compound has been shown to possess anti-inflammatory and anti-tumor properties in various in vitro and in vivo studies. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins, cytokines, and chemokines. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit angiogenesis, which may contribute to its anti-tumor properties.
実験室実験の利点と制限
3,5-bis(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole has several advantages for use in lab experiments. It is a readily available compound that can be synthesized in high purity and yields. It has also been extensively studied for its potential applications in various fields, making it a well-characterized compound. However, this compound also has limitations for lab experiments. Its mechanism of action is not fully understood, which may limit its potential applications. In addition, this compound may have off-target effects that need to be carefully evaluated in experimental settings.
将来の方向性
There are several future directions for research on 3,5-bis(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole. In the field of medicine, further studies are needed to evaluate the potential use of this compound as a photosensitizer in photodynamic therapy for cancer treatment. In addition, more studies are needed to evaluate the safety and efficacy of this compound as an anti-inflammatory and anti-tumor agent. In the field of agriculture, further studies are needed to evaluate the potential use of this compound as a herbicide. In material science, further studies are needed to evaluate the potential use of this compound as a building block for the synthesis of organic semiconductors. Overall, this compound is a promising compound that has the potential to contribute to various fields of research.
特性
IUPAC Name |
3,5-bis(3,4-dichlorophenyl)-1-phenylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Cl4N2/c22-16-8-6-13(10-18(16)24)20-12-21(14-7-9-17(23)19(25)11-14)27(26-20)15-4-2-1-3-5-15/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGLJUBGNTXAQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Cl4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4715357.png)
![N-[6-oxo-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]nicotinamide](/img/structure/B4715367.png)
![1-[4-(1-piperidinylmethyl)benzoyl]indoline](/img/structure/B4715376.png)
![4-methyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B4715384.png)
![{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetonitrile](/img/structure/B4715386.png)

![N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4715395.png)
![2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)-N-(3-pyridinylmethyl)acetamide](/img/structure/B4715403.png)
![methyl 4-[7-(2-chlorophenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-4-quinolinyl]benzoate](/img/structure/B4715415.png)
![ethyl 2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4715422.png)
![N-(2,5-dimethylphenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4715430.png)
![isopropyl 5-(aminocarbonyl)-4-methyl-2-({[4-(2-methylphenyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4715440.png)
![(3-ethoxy-4-methoxybenzyl)[2-(2-fluorophenyl)ethyl]amine](/img/structure/B4715445.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B4715454.png)